1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
Overview
Description
“1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is a chemical compound with the CAS Number: 85992-25-2 . It has a molecular weight of 282.17 . The InChI code for this compound is 1S/C13H7Cl2OS/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6,17H .
Molecular Structure Analysis
The molecular formula of “1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is C13H6Cl2OS . Its average mass is 281.157 Da and its monoisotopic mass is 279.951630 Da .Physical And Chemical Properties Analysis
The storage temperature for “1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride” is between 2 to 8 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride, a derivative of benzo[b]thiophene, has been synthesized and its crystal structure analyzed. This compound, obtained from cinnamic acid and thionyl chloride, was characterized using single crystal X-ray structure determination, revealing interactions and packing structures dominated by Van der Waals forces (Tarighi et al., 2009).
Synthesis of Derivatives and Antimicrobial Activities
It serves as an intermediate for synthesizing various derivatives like carbamates, ureas, semicarbazides, and pyrazoles, which exhibit antimicrobial and analgesic activities. These derivatives have been synthesized and evaluated, showcasing the versatility of the compound in medicinal chemistry (Kumara et al., 2009).
Alkylation and Reduction
Another application includes its use in the synthesis of 2-alkylbenzo[b]thiophenes. Treating this compound with various reagents leads to the formation of ketones and tertiary alcohols, which are then reduced to yield 2-alkylbenzo[b]thiophenes (Savinov et al., 1984).
Preparation of Carboxamides and Imidazolones
Reactions with 2-alkyl-2-aminopropanamides have been used to prepare carboxamides and 4,5-dihydro-1H-imidazol-5-ones from this compound, further demonstrating its role in the synthesis of novel organic compounds (Sedlák et al., 2008).
Synthesis of Photocyclization Products
It has been used for the synthesis of [1]benzothienonaphthyridines, highlighting its potential in creating complex molecular structures through photocyclization reactions (Kudo et al., 1987).
Mechanistic Insights in Synthesis
The reactivity of this compound has been studied to understand the synthesis of chlorobenzo[b]thiophenes and its mechanistic aspects, contributing to the knowledge in organic synthetic methods (Han et al., 2011).
Conversion to Other Derivatives
Its reaction with other compounds provides a general procedure for preparing derivatives like acids, esters, and amines, showcasing its utility in the preparation of various organic substances (Wright & Brabander, 1971).
Molecular Structure Determination
The molecular structure and conformational composition of related compounds like thiophene-2-carbonyl chloride have been determined, offering insights into the molecular configurations and stability of these compounds (Hagen, 1986).
Synthesis of Dithiocarbonic Derivatives
The synthesis and reaction behavior of dithiocarbonic derivatives from this compound have been explored, further expanding its application in organic synthesis (Richter et al., 1984).
properties
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2OS/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXYENQSPILCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522335 | |
Record name | 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride | |
CAS RN |
85992-25-2 | |
Record name | 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20522335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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